molecular formula C21H30N2O4 B8744377 N,N'-Bis(cyclohexyloxycarbonyl)-4-methyl-1,3-phenylenediamine CAS No. 30714-89-7

N,N'-Bis(cyclohexyloxycarbonyl)-4-methyl-1,3-phenylenediamine

Cat. No.: B8744377
CAS No.: 30714-89-7
M. Wt: 374.5 g/mol
InChI Key: JFJHOJGCNJIISJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-Bis(cyclohexyloxycarbonyl)-4-methyl-1,3-phenylenediamine is a useful research compound. Its molecular formula is C21H30N2O4 and its molecular weight is 374.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

30714-89-7

Molecular Formula

C21H30N2O4

Molecular Weight

374.5 g/mol

IUPAC Name

cyclohexyl N-[3-(cyclohexyloxycarbonylamino)-4-methylphenyl]carbamate

InChI

InChI=1S/C21H30N2O4/c1-15-12-13-16(22-20(24)26-17-8-4-2-5-9-17)14-19(15)23-21(25)27-18-10-6-3-7-11-18/h12-14,17-18H,2-11H2,1H3,(H,22,24)(H,23,25)

InChI Key

JFJHOJGCNJIISJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC2CCCCC2)NC(=O)OC3CCCCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

##STR3## (0.125 mol), 61 g of 2,4-diamino-toluene (0.5 mol), 100 g carbamic acid ethyl ester (1.125 mols), 200 g cyclohexanol (2 mols) and 3 g thallium chloride were heated to 140° C. The ethyl alcohol formed was distilled off and the reaction temperature was raised to 200° C. and maintained at that temperature for 7 hours. Any cyclohexanol remaining in the mixture was distilled off under a water jet vacuum and the residue was subsequently mixed with a little acetic ester. The reaction mixture crystallized completely overnight. 284 g of 2,4-bis-(cyclohexoxy carbonylamino)-toluene (76% of the theoretical yield) having a melting point of 156° C. (from toluene) were produced.
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.